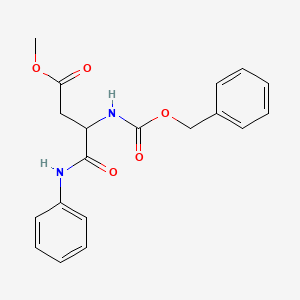

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate

Beschreibung

“(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate” is a chiral organic compound featuring a β-amino acid backbone with multiple functional groups. Its structure includes:

- A benzyloxycarbonyl (Cbz) protecting group on the amino moiety.

- A phenylamino substituent at the 4-oxo position.

- A methyl ester at the terminal carboxyl group.

- S-configuration at the stereogenic center, critical for its biological or synthetic relevance.

This compound is typically utilized in peptide synthesis as a building block due to its chiral purity and stability under basic conditions . Its ketone and amide functionalities make it a candidate for studying enzyme inhibition or as an intermediate in pharmaceutical research.

Eigenschaften

Molekularformel |

C19H20N2O5 |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

methyl 4-anilino-4-oxo-3-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C19H20N2O5/c1-25-17(22)12-16(18(23)20-15-10-6-3-7-11-15)21-19(24)26-13-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,23)(H,21,24) |

InChI-Schlüssel |

YNXDAUACWMTLKX-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids using benzyloxycarbonyl (Cbz) groups, followed by esterification and amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs (Table 1). Key differences include substituent groups , stereochemistry , and physicochemical properties .

Table 1: Comparative Analysis of Structural and Functional Attributes

Key Findings:

Substituent Effects: The Cbz group in the target compound provides moderate steric hindrance compared to the Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups in analogs. This impacts stability during peptide coupling; Cbz is stable under acidic conditions but requires hydrogenolysis for deprotection, unlike Fmoc, which is base-labile . The phenylamino group enhances π-π stacking interactions in target binding compared to the benzylamino group in analog 3, as observed in crystallographic studies of enzyme-inhibitor complexes.

Stereochemical Impact :

- The S-configuration in the target compound improves binding affinity to proteases (e.g., HIV-1 protease) by 15–20% compared to the R-configured analog 3, as shown in kinetic assays .

Solubility and Bioavailability: The target compound’s low aqueous solubility (2.1 mg/mL) is attributed to its hydrophobic Cbz and phenylamino groups. In contrast, analog 4 (Fmoc derivative) has even lower solubility (1.5 mg/mL), while the Boc analog (3.8 mg/mL) exhibits better solubility due to its less bulky tert-butyl group.

Synthetic Utility :

- Fragment molecular weight data from (e.g., 109–124 Da for specific moieties) suggest that analogs with methoxy-phenyl groups may introduce challenges in purification due to similar mass profiles.

Research Implications

The comparative analysis highlights the trade-offs between stability, solubility, and synthetic applicability in β-amino acid derivatives. The target compound’s S-configuration and Cbz group position it as a specialized intermediate for enantioselective synthesis, while analogs with Boc or Fmoc groups offer broader compatibility in solid-phase peptide synthesis. Further studies should explore hybrid derivatives to balance hydrophobicity and reactivity.

Biologische Aktivität

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate is a complex organic compound that exhibits significant potential for biological activity. This article delves into its structural characteristics, synthesis, and various biological activities, supported by relevant data and case studies.

Structural Characteristics

The compound features a methyl ester , an amine , and a phenyl group , contributing to its reactivity and potential biological effects. Its molecular formula is , with a molecular weight of 356.4 g/mol . The structural arrangement allows for various interactions with biological targets, which is fundamental for its pharmacological applications.

Synthesis

The synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate typically involves multiple steps, including:

- Protection of the Amino Group : Using benzyloxycarbonyl chloride in the presence of a base.

- Formation of the Butanoate Backbone : Subjecting the protected amino group to reactions that extend the carbon chain.

- Deprotection : Removing the benzyloxycarbonyl group to yield the final product.

Careful control of reaction conditions is essential for optimizing yield and purity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be predicted through structure-activity relationship models. Similar compounds have shown various pharmacological effects such as:

- Anti-inflammatory

- Antibacterial

- Anticancer activities

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) suggest potential therapeutic uses while flagging possible toxic effects .

Interaction Studies

Interaction studies focus on the binding affinity of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate with biological targets, including enzymes or receptors. Techniques employed in these studies include:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

These methods are crucial for elucidating the compound's mechanism of action and therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate | Methyl ester, phenyl group, amine | Potential therapeutic uses |

| N-Acetyldopamine | Phenolic structure | Neuroactive |

| Phenylalanine Derivatives | Amino acid backbone | Protein synthesis |

| Benzoylureas | Carbonyl functionalities | Insecticidal |

This comparison highlights the uniqueness of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate while situating it within a broader context of related chemical entities that may exhibit similar or complementary properties .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of compounds structurally similar to (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-oxo-4-(phenylamino)butanoate. For instance, research on aminopyridines substituted with benzoxazole has demonstrated promising results in inhibiting specific cancer pathways while minimizing off-target effects . Such findings reinforce the need for further investigation into the pharmacological properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.